Alinidina

Descripción general

Descripción

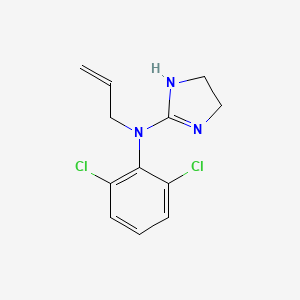

Alinidina es un compuesto químico conocido por su función como cronótropo negativo, lo que significa que reduce la frecuencia cardíaca. Fue desarrollado en la década de 1970 y 1980 y es reconocido por su capacidad para inhibir la corriente marcapasos al alterar la conductancia máxima del canal y el umbral de voltaje . La fórmula química de la this compound es C12H13Cl2N3, y tiene una masa molar de 270,16 g/mol .

Aplicaciones Científicas De Investigación

Se ha demostrado que reduce la frecuencia cardíaca en pacientes con angina de pecho e infarto de miocardio . A diferencia de los betabloqueantes, la Alinidina no interactúa con los receptores adrenérgicos, lo que la convierte en un agente único para el control de la frecuencia cardíaca . Además, la this compound ha sido investigada por sus efectos sobre los canales de calcio y potasio, que contribuyen a su capacidad para alargar la repolarización después de un potencial de acción .

Mecanismo De Acción

La Alinidina ejerce sus efectos inhibiendo la corriente marcapasos en el corazón. Esto se logra alterando la conductancia máxima del canal y el umbral de voltaje requerido para la activación del canal . La this compound también bloquea los canales de calcio y potasio, lo que contribuye a su efecto general sobre la frecuencia cardíaca y la repolarización . Los objetivos moleculares de la this compound incluyen los canales iónicos involucrados en la corriente marcapasos y el proceso de repolarización.

Análisis Bioquímico

Biochemical Properties

Alinidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the pacemaker current by altering the maximal channel conductance and the voltage threshold . Additionally, Alinidine has a blocking effect on calcium channels and potassium channels, which contributes to its bradycardic action . The compound also causes elongation of repolarization after an action potential .

Cellular Effects

Alinidine affects various types of cells and cellular processes. It influences cell function by reducing the heart rate without interacting with beta-adrenergic receptors . This reduction in heart rate is achieved by inhibiting the pacemaker current in the sinoatrial node . Alinidine’s impact on cell signaling pathways includes altering the maximal channel conductance and voltage threshold, which affects the overall cardiac function . It does not significantly affect respiratory function in patients with bronchial hypersensitivity .

Molecular Mechanism

The molecular mechanism of Alinidine involves its action as a sinus node inhibitor. It does not interact with beta-adrenergic receptors but instead inhibits the pacemaker current by altering the maximal channel conductance and voltage threshold . This inhibition leads to a reduction in heart rate and myocardial oxygen consumption . Alinidine also blocks calcium and potassium channels, contributing to its overall effect on cardiac function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alinidine change over time. Studies have shown that Alinidine is absorbed and metabolized differently in humans and animals. In humans, the drug is excreted via the kidneys within 12 hours, almost entirely in its unchanged form . In dogs, Alinidine is metabolized extensively, with seven different metabolites identified . The stability and degradation of Alinidine in laboratory settings indicate that it has a relatively short half-life in humans but a more prolonged presence in dogs .

Dosage Effects in Animal Models

The effects of Alinidine vary with different dosages in animal models. In a study involving beagle dogs, Alinidine was administered intravenously and orally, showing complete absorption in both cases . The drug’s effects were dose-dependent, with higher doses leading to more significant reductions in heart rate and myocardial oxygen consumption . At high doses, Alinidine can cause adverse effects such as heart failure in some patients .

Metabolic Pathways

Alinidine is involved in several metabolic pathways, including oxidation, hydroxylation, and cleavage of its imidazolin and allylic moieties . These metabolic processes result in the formation of various metabolites, which are excreted primarily through the kidneys in humans and dogs . The metabolic pathways of Alinidine do not produce Clonidine, a predicted metabolite, indicating a unique metabolic profile .

Transport and Distribution

Alinidine is transported and distributed within cells and tissues through various mechanisms. Following oral and intravenous administration, Alinidine is absorbed and distributed in the blood plasma, with maximum levels recorded 45 minutes after oral administration in humans . The drug is then excreted via the kidneys, with a significant portion remaining unchanged . In dogs, Alinidine shows a delayed urinary excretion, indicating differences in transport and distribution between species .

Subcellular Localization

The subcellular localization of Alinidine involves its interaction with specific cellular compartments. Alinidine targets the sinoatrial node in the heart, where it inhibits the pacemaker current . This targeting is crucial for its bradycardic action, as it directly affects the heart’s pacemaker cells . The compound’s localization and activity are influenced by its ability to block calcium and potassium channels, which are essential for cardiac function .

Métodos De Preparación

La síntesis de Alinidina implica varios pasos, comenzando con la preparación de la estructura principal de imidazolina. La ruta sintética generalmente incluye los siguientes pasos:

Formación del anillo de imidazolina: Esto implica la reacción de una diamina adecuada con un aldehído o cetona adecuado en condiciones ácidas para formar el anillo de imidazolina.

Reacciones de sustitución: El anillo de imidazolina luego se somete a reacciones de sustitución para introducir los grupos 2,6-diclorofenilo y prop-2-en-1-ilo.

Análisis De Reacciones Químicas

La Alinidina experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar el anillo de imidazolina o los grupos sustituyentes.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos para las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Comparación Con Compuestos Similares

La Alinidina es similar a otros agentes cronotrópicos negativos, como la Clonidina y la Tizanidina. La this compound es única en su inhibición específica de la corriente marcapasos sin interactuar con los receptores adrenérgicos . Esto la diferencia de la Clonidina, que es un agonista adrenérgico alfa-2, y la Tizanidina, que se utiliza principalmente como relajante muscular .

Compuestos similares

Clonidina: Un agonista adrenérgico alfa-2 utilizado para tratar la hipertensión y otras afecciones.

Tizanidina: Un relajante muscular utilizado para tratar la espasticidad.

El mecanismo de acción único de la this compound y sus efectos específicos sobre la frecuencia cardíaca la convierten en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h2-5H,1,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTYVEUAQHPPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022571 | |

| Record name | Alinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33178-86-8 | |

| Record name | Alinidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33178-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alinidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033178868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alinidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALINIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7IDJ8DS1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

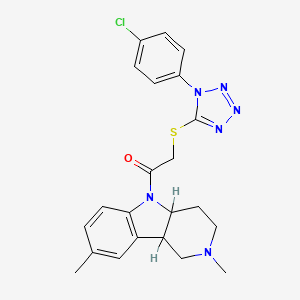

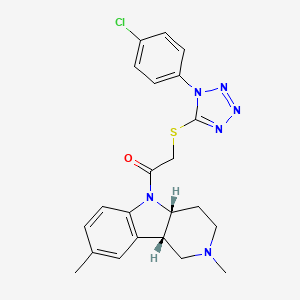

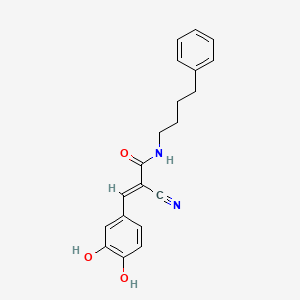

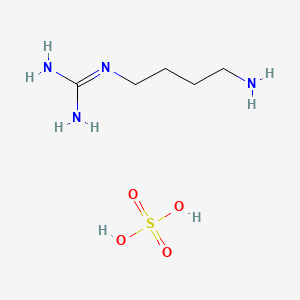

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

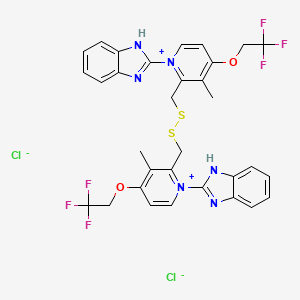

![2-[2-[[[1-(1H-benzimidazol-2-yl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyldisulfanyl]methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-yl]-1H-benzimidazole](/img/structure/B1665627.png)

![6-methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;tetrafluoroborate](/img/structure/B1665631.png)